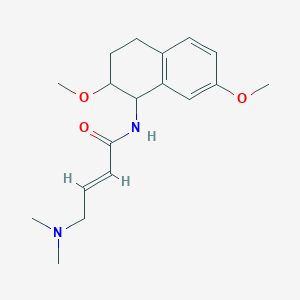

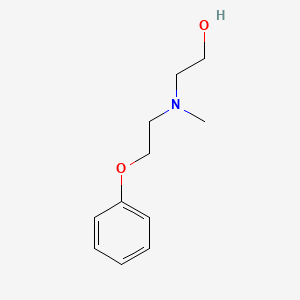

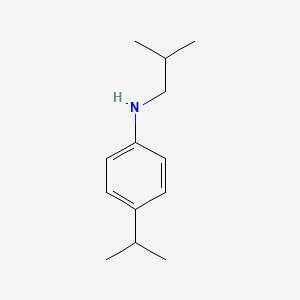

![molecular formula C22H21ClN2O4S B2868047 8-[3-(Benzenesulfonyl)-6-chloroquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 866811-99-6](/img/structure/B2868047.png)

8-[3-(Benzenesulfonyl)-6-chloroquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of this compound is complex, with several rings and functional groups. The 1,4-dioxa-8-azaspiro[4.5]decane moiety is a bicyclic structure containing oxygen and nitrogen atoms . The benzenesulfonyl group is a common functional group in organic chemistry, consisting of a benzene ring attached to a sulfonyl group. The 6-chloroquinolin-4-yl group is a quinoline ring, which is a type of heterocyclic aromatic compound, with a chlorine atom attached at the 6-position .Wissenschaftliche Forschungsanwendungen

Aziridination and Cycloaddition Reactions

This compound has been explored for its role in aziridination and 1,3-dipolar cycloaddition reactions. For instance, the synthesis of diazadispirodecanes and triazadispirododecanes through aziridination using specific quinazolin-4(3H)-ones demonstrates the compound's utility in creating structurally complex and stereochemically defined scaffolds, which are valuable in medicinal chemistry and material science (Albar, Fawcett, & Russell, 1997).

Crystal Structure Analysis

Research on the crystal structure of related 1,4-dioxa-8-azaspiro derivatives has revealed insights into the molecular geometry, intramolecular interactions, and the stability of these compounds. Studies have shown how the dioxa-2-azaspiro ring adopts a planar configuration, contributing to the molecule's overall conformation and potential reactivity (Fun, Quah, Huang, & Yu, 2011).

Spiroketalization and Orientational Effects

The influence of substituent groups on the course of spiroketalization reactions has been another area of research. Studies have demonstrated how the phenylsulfonyl group can affect the thermal cyclization process, leading to the preferential formation of specific stereoisomers. This knowledge is crucial for the design and synthesis of novel compounds with desired stereochemical properties (Alzérreca, Avilés, Collazo, & Prieto, 1990).

Phosphazene Derivatives

The compound's framework has been utilized in the synthesis of phosphazene derivatives, showcasing its versatility in forming compounds with potential applications in materials science and as ligands in coordination chemistry. The synthesis of spiro-crypta phosphazene derivatives highlights the compound's role in creating multifunctional materials with unique chemical and physical properties (Kılıç et al., 2009).

Synthesis of Spiroacetal Enol Ethers

The stereoselective synthesis of spiroacetal enol ethers from this compound underlines its importance in organic synthesis, particularly in the creation of enol ethers with specific stereochemistry. This research contributes to the development of methodologies for synthesizing complex molecular architectures, which are significant in the discovery of new drugs and materials (Toshima, Aramaki, Yoshinori, Inamura, & Ichihara, 1998).

Eigenschaften

IUPAC Name |

8-[3-(benzenesulfonyl)-6-chloroquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O4S/c23-16-6-7-19-18(14-16)21(25-10-8-22(9-11-25)28-12-13-29-22)20(15-24-19)30(26,27)17-4-2-1-3-5-17/h1-7,14-15H,8-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSROBGCFVANLCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12OCCO2)C3=C4C=C(C=CC4=NC=C3S(=O)(=O)C5=CC=CC=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

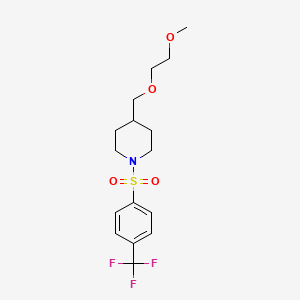

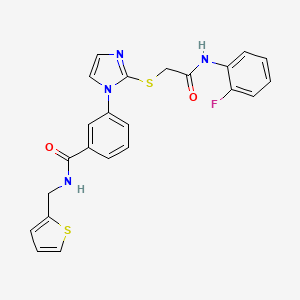

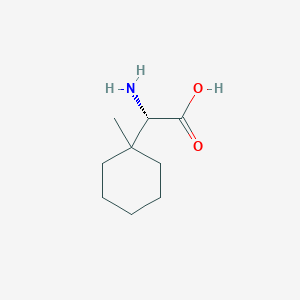

![N-(2,4-dimethoxyphenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2867965.png)

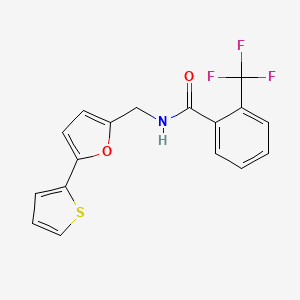

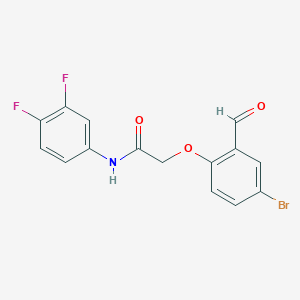

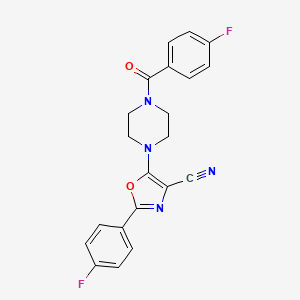

![4-chloro-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2867977.png)

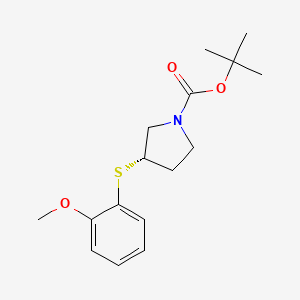

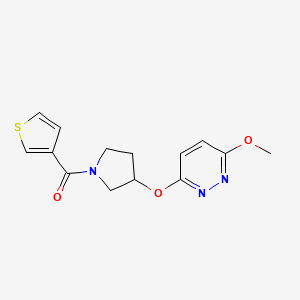

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2867980.png)